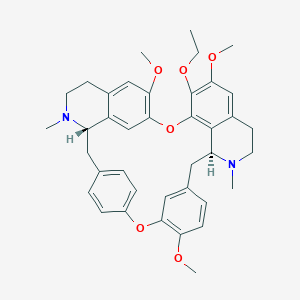
7-O-Ethyl fangchinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
TJN-220 的合成涉及方藤碱的乙基化。具体的合成路线和反应条件在公开文献中没有广泛记载。 已知该化合物来源于延胡索碱,一种双苄基异喹啉生物碱 . 工业生产方法可能涉及标准的有机合成技术,包括纯化和结晶步骤,以确保化合物的纯度和功效。
化学反应分析
TJN-220 会发生各种化学反应,包括:
氧化: 这种反应可以改变分子内的官能团,可能影响其药理特性。
还原: 这种反应可以改变分子的结构,影响其生物活性。
取代: 这种反应涉及用另一个官能团替换一个官能团,这可以用来创建具有不同性质的 TJN-220 衍生物。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及各种催化剂来促进取代反应。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
Data Table: Anti-Cancer Efficacy of 7-O-Ethyl Fangchinoline
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Prostate Cancer | PC-3 | 2.22 | Proteasome inhibition, apoptosis induction |
| Esophageal Cancer | EC1 | 1.29 | G1 phase arrest, apoptosis via Noxa |
| Osteosarcoma | KHOS, Saos-2 | 10 | Caspase activation, AMPK pathway modulation |
Neuroprotective Effects
Recent studies have indicated that this compound may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.
- Mechanisms : The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. By modulating signaling pathways associated with apoptosis and inflammation, it may protect against neuronal loss .
Depression Treatment
Research has suggested that this compound may be used to prevent or alleviate symptoms of depression. Clinical investigations are ongoing to validate these findings and explore the underlying mechanisms .
Case Study: Prostate Cancer Treatment
In a controlled study involving nude mice bearing PC-3 tumors, treatment with this compound resulted in significant tumor growth inhibition and increased apoptosis markers compared to the control group. This highlights its potential as a therapeutic agent in prostate cancer management .
Case Study: ESCC Clinical Trials
A clinical trial assessing the effects of this compound on ESCC patients demonstrated promising results in tumor reduction and improved patient outcomes. The trial emphasized the need for further research into dosage optimization and long-term effects .
作用机制
TJN-220 通过拮抗降钙素基因相关肽 1 型受体发挥作用。该受体参与血压和血管张力的调节。通过阻断该受体,TJN-220 可以诱导血管扩张并降低血压。 涉及的分子靶点和途径包括抑制钙离子进入血管平滑肌细胞,从而导致血管舒张 .
相似化合物的比较
与尼卡地平、克隆丁等其他降压药相比,TJN-220 的降压作用持久。 尼卡地平和克隆丁可以产生短暂的血压降低,而 TJN-220 的作用可以持续更长时间 . 类似的化合物包括:
尼卡地平: 一种钙通道阻滞剂,用于治疗高血压和心绞痛。
克隆丁: 一种α-2肾上腺素能激动剂,用于治疗高血压和注意力缺陷多动障碍。
生物活性
7-O-Ethyl fangchinoline, a derivative of fangchinoline, is a bis-benzylisoquinoline alkaloid primarily derived from the plant Cocculus orbiculatus. This compound has garnered attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, anti-cancer, and vasodilating effects. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.
This compound exhibits multiple mechanisms that contribute to its biological activities:
- Calcium Channel Blockade : Like its parent compound fangchinoline, it acts as a nonspecific calcium channel blocker, influencing cellular calcium dynamics which is crucial for various physiological processes .
- Inhibition of Cell Proliferation and Induction of Apoptosis : Research indicates that this compound inhibits cell proliferation in various cancer cell lines by affecting signaling pathways such as Akt/GSK-3β/cyclin D1, leading to apoptosis .
- Anti-inflammatory Effects : The compound has shown potential in inhibiting the release of pro-inflammatory cytokines such as IL-1β through modulation of the NLRP3 inflammasome pathway .
Anticancer Properties
Several studies have reported the anticancer effects of this compound:
- Cell Lines : It has demonstrated cytotoxic effects on various cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. The compound induces apoptosis and inhibits cell migration and invasion .
| Cell Line | Effect | Mechanism |
|---|---|---|
| MDA-MB-231 | Induces apoptosis | Akt/GSK-3β/cyclin D1 signaling |
| A549 | Inhibits proliferation | Increases ROS production; DNA damage |
| PC-3 | Cell cycle arrest | Proteasome inhibition |
Antiviral Activity
Research shows that this compound exhibits antiviral properties against human coronaviruses by inhibiting viral replication and modulating host immune responses. It significantly reduces viral protein expression and enhances cell viability in infected cells .
Antihypertensive Effects
The compound has been evaluated for its antihypertensive properties in experimental models. Studies suggest that it effectively lowers blood pressure in hypertensive rats through vasodilatory mechanisms .
Case Study 1: Anticancer Efficacy in Prostate Cancer
A study focused on the effects of fangchinoline derivatives on prostate cancer cells demonstrated that this compound significantly inhibited cell growth and induced apoptosis via proteasome inhibition. The treatment led to increased levels of ubiquitinated proteins, indicating disrupted protein degradation pathways essential for cancer cell survival .
Case Study 2: Anti-inflammatory Mechanisms
In a model assessing inflammation, this compound was shown to reduce IL-1β release induced by lipopolysaccharides. The compound's mechanism involved targeting the NLRP3 inflammasome, which plays a critical role in inflammatory responses .
属性
CAS 编号 |
118160-59-1 |
|---|---|
分子式 |
C39H44N2O6 |
分子量 |
636.8 g/mol |
IUPAC 名称 |
(1S,14S)-21-ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C39H44N2O6/c1-7-45-38-36(44-6)22-27-15-17-41(3)31-19-25-10-13-32(42-4)34(20-25)46-28-11-8-24(9-12-28)18-30-29-23-35(47-39(38)37(27)31)33(43-5)21-26(29)14-16-40(30)2/h8-13,20-23,30-31H,7,14-19H2,1-6H3/t30-,31-/m0/s1 |
InChI 键 |
VNBSKOLSTYLJBG-CONSDPRKSA-N |
SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
手性 SMILES |
CCOC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
规范 SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Key on ui other cas no. |
118160-59-1 |
同义词 |
7-O-EFC 7-O-ethyl fangchinoline 7-O-ethylfangchinoline TJN 220 TJN-220 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















